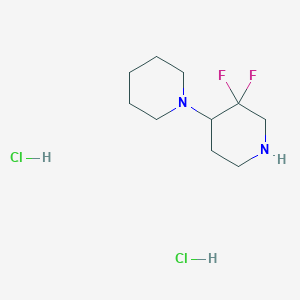![molecular formula C13H21NO6 B3034648 Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid CAS No. 2007924-93-6](/img/structure/B3034648.png)
Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid is a complex organic compound with the molecular formula C24H40N2O8 and a molecular weight of 484.58 g/mol This compound is characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within its rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid typically involves the reaction of appropriate spirocyclic precursors with oxalic acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently reacted to yield the final product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that the compound is produced on a smaller scale due to its specialized applications. The production process would involve stringent quality control measures to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce simpler, hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of specialized materials and chemical processes.
Wirkmechanismus
The mechanism of action of Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, potentially modulating their activity. The pathways involved in its action are still under investigation, but it is believed to influence biochemical processes through its unique structural properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane: A structurally similar compound without the oxalic acid component.
Other spirocyclic compounds: Various spirocyclic compounds with different functional groups and applications.
Uniqueness
Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid is unique due to its combination of spirocyclic structure and oxalic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
2007924-93-6 |
|---|---|
Molekularformel |
C13H21NO6 |
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
8,11-dioxa-3-azadispiro[4.1.47.35]tetradecane;oxalic acid |
InChI |
InChI=1S/C11H19NO2.C2H2O4/c1-2-10(4-5-12-9-10)8-11(3-1)13-6-7-14-11;3-1(4)2(5)6/h12H,1-9H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
YNVILBQNDLTRHM-UHFFFAOYSA-N |
SMILES |
C1CC2(CCNC2)CC3(C1)OCCO3.C1CC2(CCNC2)CC3(C1)OCCO3.C(=O)(C(=O)O)O |
Kanonische SMILES |
C1CC2(CCNC2)CC3(C1)OCCO3.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B3034568.png)
![6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole](/img/structure/B3034569.png)
![8-[(4E)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0(1),(1)(3).0?,(1)(2).0?,?]nonadec-2-ene-16,19-diol](/img/structure/B3034570.png)


![1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride](/img/structure/B3034574.png)
![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B3034575.png)





